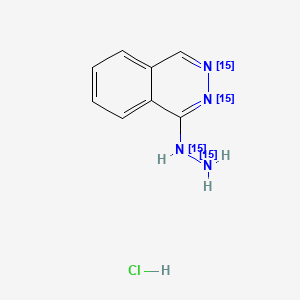
(R)-(+)-Styrene-d5 Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI representation of “®-(+)-Styrene-d5 Oxide” isInChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/t8-/m1/s1/i1D,2D,3D,4D,5D . This indicates the compound’s structure and the positions of the deuterium atoms. Physical And Chemical Properties Analysis
The molecular formula of “®-(+)-Styrene-d5 Oxide” is C8H3D5O, and its molecular weight is 125.18 .Applications De Recherche Scientifique
Interaction with Biological Molecules
DNA Adduct Formation : Research has shown that (R)-(+)-Styrene-d5 Oxide can form adducts with DNA, particularly with adenine in the human N-ras protooncogene sequence. These adducts can lead to significant conformational changes in DNA, which might have implications for mutagenesis and carcinogenesis (Feng et al., 1995).
Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes to form reactive metabolites, such as styrene oxide, which then undergo further metabolism. This process is crucial for understanding the detoxification pathways and potential toxic effects of styrene and its derivatives (Ghittori et al., 1997).
Catalysis and Material Science
Catalysis : (R)-(+)-Styrene-d5 Oxide has been used in studies exploring catalytic activities, such as the epoxidation of styrene, where it acts as a substrate. Research into catalysis involving this compound can lead to the development of more efficient and selective catalysts for industrial applications (Shen et al., 2019).
Material Synthesis : The compound's interactions with other materials, such as its role in enhancing the mechanical properties and thermal stability of polymers like poly(styrene-co-maleic anhydride), have been investigated. This research is significant for improving the performance of polymeric materials in various applications (Chen et al., 2016).
Mécanisme D'action
Safety and Hazards
“®-(+)-Styrene-d5 Oxide” is classified as a flammable liquid (Category 4), H227 . It is harmful in contact with skin (H312), causes skin irritation (H315), and may cause an allergic skin reaction (H317) . It is toxic if inhaled (H331), may cause genetic defects (H340), and may cause cancer (H350) . It is also harmful to aquatic life (H402) .
Propriétés
IUPAC Name |
(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/t8-/m1/s1/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMVMTVKBNGEAK-NQJMBGHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2CO2)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,3,4,5,6-pentadeuteriophenyl)oxirane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-(4-hydroxyphenyl)-2-propenamide](/img/no-structure.png)
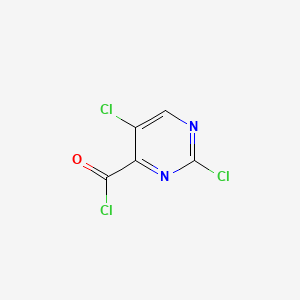
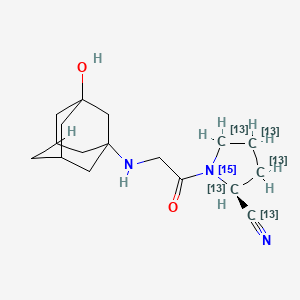
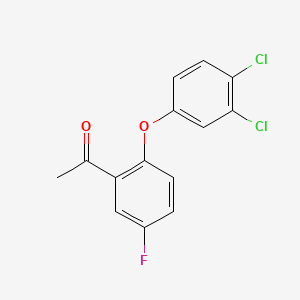
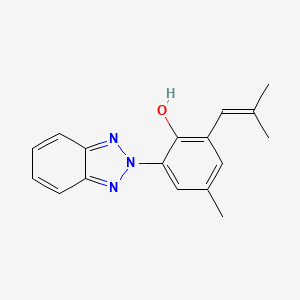
![Hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B585075.png)
